An In-Depth Technical Guide to 3-Furonitrile: Properties, Structure, and Applications
An In-Depth Technical Guide to 3-Furonitrile: Properties, Structure, and Applications
Abstract
3-Furonitrile, also known as furan-3-carbonitrile, is a pivotal heterocyclic building block that merges the aromaticity of a furan ring with the versatile reactivity of a nitrile moiety. This unique combination makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of 3-Furonitrile, detailing its core chemical and physical properties, molecular and electronic structure, spectroscopic signature, and key reactive characteristics. Furthermore, it presents a validated synthetic protocol and explores the compound's expanding role in drug discovery, offering field-proven insights for professionals in pharmaceutical development.
Core Molecular Properties and Structure
3-Furonitrile (C₅H₃NO) is a colorless to white crystalline solid at room temperature.[1][2] Its structure consists of a five-membered furan ring with a nitrile group substituted at the 3-position. This arrangement dictates its physical properties and chemical behavior.
Physicochemical Data
The fundamental properties of 3-Furonitrile are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 30078-65-0 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₅H₃NO | [1][3][4][6] |
| Molecular Weight | 93.08 g/mol | [1][3][5][7] |
| Appearance | Colorless to white crystalline low melting solid | [1][2] |
| Melting Point | 28-32 °C | [1][2][3][7] |
| Boiling Point | 150-151 °C | [1][2][6][7][8] |
| Density | 1.073 g/mL at 25 °C | [1][2][3][7] |
| Refractive Index (n²⁰/D) | 1.471 - 1.479 | [3][6][7] |
| Flash Point | 53 °C | [1][2][7] |
| SMILES | N#Cc1ccoc1 | [3][9] |
| InChI Key | ZQFYJHMUAWCEBH-UHFFFAOYSA-N | [3][6][9] |
Molecular and Electronic Structure
The structure of 3-Furonitrile is defined by the interplay between the electron-rich, aromatic furan ring and the strongly electron-withdrawing nitrile group (-C≡N).
-
Aromaticity: The furan ring is an aromatic heterocycle with six π-electrons delocalized across the five-membered ring, which imparts significant stability.
-
Inductive Effect: The nitrogen atom of the nitrile group is highly electronegative, creating a strong dipole moment and withdrawing electron density from the furan ring via the sigma bond (inductive effect).
-
Resonance Effect: The nitrile group can also participate in resonance, further delocalizing electron density, although this effect is less pronounced than in its isomer, 2-furonitrile. This electronic profile renders the furan ring less susceptible to electrophilic attack compared to unsubstituted furan but activates the nitrile group for certain nucleophilic additions.
Caption: 2D structure of 3-Furonitrile (C₅H₃NO).
Spectroscopic Profile
Accurate characterization is paramount for verifying the synthesis and purity of 3-Furonitrile. The following spectroscopic data serve as a reference standard.
| Technique | Feature | Expected Observation | Source(s) |
| IR Spectroscopy | C≡N stretch | Strong absorption at ~2230-2240 cm⁻¹ | [10] |
| C=C stretch (aromatic) | Absorptions at ~1500-1600 cm⁻¹ | [10] | |
| C-O-C stretch | Strong absorption at ~1050-1150 cm⁻¹ | [10] | |
| ¹H NMR | Furan protons | Three distinct signals in the aromatic region (~6.5-8.0 ppm). H5 proton (adjacent to C2) typically most downfield due to proximity to the nitrile group. Complex splitting patterns (doublets, triplets, or doublet of doublets) are expected due to coupling. | |
| ¹³C NMR | Nitrile carbon (-C≡N) | Signal at ~115-120 ppm. | |
| Furan carbons | Four signals in the aromatic region (~110-150 ppm). | ||
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 93.02 | [5] |
| Rotational Spectroscopy | Dipole Moment | The nitrile group imparts a substantial dipole moment, leading to an intense rotational spectrum. | [11][12] |
| Vibrational States | The two lowest-energy excited states correspond to the in-plane (ν₁₇) and out-of-plane (ν₂₄) nitrile bending vibrations, which are closely coupled.[11][12] Their precise frequencies have been determined as ν₁₇ = 168.193 cm⁻¹ and ν₂₄ = 169.636 cm⁻¹.[11][12] |
Chemical Reactivity and Synthetic Utility
The dual functionality of 3-Furonitrile provides multiple avenues for chemical transformation, making it a versatile intermediate.
Reactivity of the Furan Ring
While deactivated by the nitrile group, the furan ring can still undergo certain reactions:
-
Electrophilic Aromatic Substitution: Reactions like nitration or halogenation are possible but require harsher conditions than unsubstituted furan and will be directed by the existing substituents.
-
Metal-Catalyzed Cross-Coupling: The C-H and C-O bonds of the furan ring can be activated by transition metal catalysts (e.g., Nickel), enabling the formation of new C-C bonds.[13]
-
Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions, although its aromaticity makes this less favorable than in non-aromatic dienes.
Reactivity of the Nitrile Group
The nitrile group is a cornerstone of its synthetic utility:
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 3-furancarboxamide and subsequently 3-furoic acid.
-
Reduction: The nitrile can be reduced to a 3-(aminomethyl)furan using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
Role in Covalent Inhibition: In drug design, the nitrile group can act as a "warhead".[14] It can undergo reversible or irreversible nucleophilic attack by cysteine or serine residues in the active site of an enzyme, forming a covalent thioimidate or imidate adduct, respectively.[14] This mechanism is exploited in the design of targeted covalent inhibitors.[14]
Caption: Key reactivity sites of 3-Furonitrile.
Synthesis Protocol: Cyanation of 3-Bromofuran
The synthesis of 3-Furonitrile can be effectively achieved via a metal-catalyzed cyanation of a 3-halofuran precursor, such as 3-bromofuran.[7] The Rosenmund-von Braun reaction and its modern palladium-catalyzed variants are standard methods for this transformation.[3]
Causality and Self-Validation
The choice of a palladium-catalyzed cyanation offers significant advantages over classical copper cyanide methods, including milder reaction conditions, lower catalyst loadings, and broader functional group tolerance. The protocol below is designed as a self-validating system: the successful synthesis is confirmed by comparing the spectroscopic data of the purified product against the reference data provided in Section 2.
Experimental Protocol
Reaction: Palladium-Catalyzed Cyanation of 3-Bromofuran
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc cyanide (Zn(CN)₂, 0.6 eq.). The use of zinc cyanide is often preferred over more acutely toxic alkali metal cyanides.
-
Catalyst and Ligand: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq.). Rationale: The dppf ligand is crucial for stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst decomposition.
-
Solvent and Reagents: Under a positive flow of nitrogen, add anhydrous dimethylformamide (DMF). Stir the mixture for 10 minutes to ensure dissolution and catalyst activation. Add 3-bromofuran (1.0 eq.).
-
Heating: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Quench by carefully adding an aqueous solution of sodium bicarbonate. Rationale: The basic wash helps to neutralize any acidic byproducts and aids in the removal of inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Furonitrile.
-
Validation: The structure and purity of the isolated product must be confirmed by ¹H NMR, ¹³C NMR, IR, and MS, with the results matching the data in Section 2.
Caption: Workflow for the synthesis of 3-Furonitrile.
Applications in Drug Discovery
The furan ring is a privileged scaffold in medicinal chemistry, and when combined with a nitrile group, it creates a pharmacophore with unique and valuable properties.
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Bioisosterism: The nitrile can act as a bioisostere for a carbonyl group or even a halogen like fluorine. This allows for the fine-tuning of a molecule's electronic properties and binding interactions while maintaining a similar size and shape.
-
Polarity and Binding: As a polar, hydrogen-bond accepting group, the nitrile can form crucial interactions with amino acid residues in a protein's active site, enhancing binding affinity and selectivity.[14]
-
Scaffold for Complex Molecules: 3-Furonitrile serves as a starting point for the synthesis of more complex molecules. The furan ring provides a rigid, aromatic core, while the nitrile offers a reactive handle for elaboration into other functional groups, enabling the exploration of diverse chemical space.[11]
Caption: Key roles of the furanonitrile moiety in drug discovery.
Safety and Handling
3-Furonitrile is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
-
GHS Hazards: It is classified as a flammable solid (H228), harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[5][7] It can also cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[5][7]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion
3-Furonitrile is a molecule of significant synthetic and pharmaceutical importance. Its well-defined chemical properties, predictable reactivity, and the dual functionality of its furan and nitrile components make it an exceptionally versatile building block. For medicinal chemists and drug development professionals, understanding its structural nuances, spectroscopic signatures, and potential as a pharmacophore is essential for leveraging its full potential in the design of next-generation therapeutics. This guide serves as a foundational technical resource to support and inspire further innovation with this valuable compound.
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